Compound Description: Seltorexant (15) is a selective orexin 2 receptor antagonist (2-SORA) currently under clinical development for the treatment of insomnia and other conditions, such as depression []. It exhibits potent and selective antagonism at the orexin 2 receptor, leading to sleep-promoting properties.
Relevance: Although not directly structurally similar to N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide, seltorexant is discussed in the context of research focused on developing selective orexin 2 receptor antagonists. This highlights the therapeutic interest in compounds targeting this receptor, suggesting that the target compound, although structurally distinct, could also be investigated for its potential as an orexin receptor modulator.
Compound Description: This compound was identified as a high-throughput screening (HTS) hit in a GPCR agonist program and served as the starting point for the development of selective orexin 2 receptor antagonists, including seltorexant [].
Relevance: While not directly structurally similar to N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide, this compound highlights the importance of heterocyclic scaffolds in medicinal chemistry, particularly in targeting GPCRs. The target compound also contains a heterocyclic core (isoxazole and imidazole), suggesting potential for exploring its interaction with GPCRs, including the orexin receptors.
Compound Description: This compound is a potent, brain-penetrating, and orally active 2-SORA discovered through lead optimization efforts starting from the initial HTS hit (compound 1) []. It demonstrates efficacy in a sleep model in rats comparable to seltorexant.
Relevance: Like the previous two compounds, this 2-SORA shares a common research context with N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide, emphasizing the focus on developing selective orexin 2 receptor antagonists for sleep disorders. While not directly structurally similar, the presence of a pyrazole ring linked to an oxazole carboxamide motif in both compound 43 and the target compound suggests potential for exploring modifications within these scaffolds to modulate orexin receptor activity.
Compound Description: This pyrrole derivative exhibited high anti-staphylococcus activity (MIC = 7.8 µg/ml) in antimicrobial screening []. It features a pyrrole ring substituted with chlorine, amide, and 1,3-oxazole fragments.
Relevance: While not directly structurally related to N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide, it showcases the application of heterocyclic compounds, specifically those containing oxazole and amide functionalities, in developing antimicrobial agents. This suggests a potential avenue for exploring the antimicrobial properties of the target compound, which also incorporates an oxazole carboxamide moiety.
Compound Description: Similar to the previous compound, this pyrrole derivative also displayed high anti-staphylococcus activity (MIC = 7.8 µg/ml) []. It contains a pyrrole core substituted with chlorine, amide, and 1,3-oxazole groups.
Relevance: This compound further strengthens the link between N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide and the exploration of heterocyclic compounds with oxazole and amide moieties for antimicrobial activity. The presence of these structural features in both the related compound and the target compound suggests a potential shared mechanism of action against bacterial targets.
Compound Description: This pyrrole derivative exhibited high antifungal activity (MIC = 7.8 µg/ml) against Candida albicans АТСС 885/653 and Aspergillus niger K9 reference strains []. Its structure includes a pyrrole ring with chlorine, amide, and 1,3-oxazole substitutions.
Relevance: While structurally similar to the previous two pyrrole derivatives, this compound demonstrates antifungal activity, highlighting the versatility of heterocyclic compounds containing oxazole and amide functionalities in targeting different microbial species. This suggests that N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide, which also possesses an oxazole carboxamide motif, might exhibit a broader spectrum of antimicrobial activity against both bacteria and fungi.
Compound Description: AZD9819 is a human neutrophil elastase inhibitor that undergoes an unexpected lipid peroxide-mediated oxidation in blood plasma samples, leading to the formation of an oxazole derivative [, ].
Relevance: Although not directly structurally related to N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide, the oxidative rearrangement of AZD9819 resulting in an oxazole derivative highlights the potential for similar transformations in compounds containing heterocyclic scaffolds. The target compound also possesses an oxazole ring, suggesting the possibility of oxidative modifications affecting its structure and activity. ,
Compound Description: This oxazole derivative is the rearranged oxidation product of AZD9819, formed through lipid peroxide-mediated epoxidation followed by a dramatic rearrangement [, ].
Relevance: This compound directly demonstrates the formation of an oxazole ring from a different heterocyclic scaffold (pyrazinone-carboxamide) through oxidative rearrangement. This reinforces the importance of considering potential oxidative modifications in compounds containing heterocyclic rings, such as N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide, and their impact on biological activity. ,
Toceranib (Toc)
Compound Description: Toceranib (Toc), chemically named 5-[(5Z)-(5-Fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide, is an antineoplastic drug. It is being investigated for use in combination with nanohydroxyapatite (nHAp) as a drug delivery platform [].
Relevance: The study of Toceranib in combination with nanohydroxyapatite highlights the importance of drug delivery and formulation strategies in optimizing the therapeutic efficacy of compounds. This is relevant to N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide because understanding its physicochemical properties and potential for formulation could enhance its therapeutic potential.
Compound Description: This compound is a potent and reversible inhibitor of endothelial lipase (EL) []. It exhibits selectivity against lipoprotein lipase (LPL) but is nonselective versus hepatic lipase (HL).
Relevance: This compound, while not structurally similar to N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide, emphasizes the role of carboxamide derivatives in modulating enzyme activity. The target compound also contains a carboxamide group, suggesting potential for exploring its effects on enzymatic targets, though likely different from EL due to structural differences.
Compound Description: Similar to the previous compound, this molecule is a potent and reversible inhibitor of endothelial lipase (EL) []. It is also selective against LPL but nonselective versus HL.
Compound Description: This compound represents an optimized version of compound 6a with improved pharmacokinetic properties []. It acts as a reversible EL inhibitor.
Compound Description: CP55940 is a nonclassical cannabinoid ligand that acts as a potent agonist at both the canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways of the CB2 cannabinoid receptor [].
Relevance: While structurally distinct from N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide, CP55940 highlights the potential for targeting the CB2 receptor for therapeutic purposes. The target compound could be investigated for its potential interaction with cannabinoid receptors, although its structural dissimilarity to known ligands suggests a lower likelihood of direct binding.
Compound Description: JWH133 is a classic cannabinoid ligand and the most efficacious agonist among all the compounds profiled in adenylyl cyclase assays targeting the CB2 receptor []. It exhibits a bias toward G-protein coupling over arrestin recruitment.
Relevance: Although structurally distinct from N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide, JWH133 highlights the structural diversity of CB2 receptor ligands and the concept of functional selectivity, where different ligands can activate distinct signaling pathways downstream of the same receptor. This suggests the possibility of exploring the target compound for functional selectivity at the CB2 receptor despite its structural dissimilarity to classical cannabinoids.
Compound Description: WU-1 is a potent and selective inhibitor of the Plasmodium falciparum hexose transporter PfHT, acting as a non-competitive inhibitor of D-fructose uptake []. It exhibits minimal effects on human glucose transporters.
Relevance: Although structurally distinct from N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide, WU-1 highlights the application of oxazole carboxamide derivatives in developing antimalarial agents. The target compound, which also contains an oxazole carboxamide moiety, could be investigated for its potential antimalarial activity, considering the structural similarities and the demonstrated success of WU-1 in inhibiting PfHT.
Compound Description: IBB is a cleavable thiol-reactive biotinylating probe used for the capture and enrichment of cysteinyl peptides in shotgun proteomics []. It facilitates the identification and quantification of cysteine-containing proteins.
Relevance: While not directly structurally related to N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide, IBB highlights the importance of chemical probes in studying biological processes. The target compound could potentially serve as a scaffold for developing probes targeting specific proteins or pathways, considering its diverse functional groups and potential for modification.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.